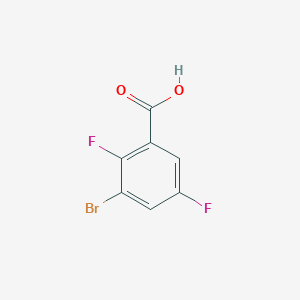

3-Bromo-2,5-difluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2,5-difluorobenzoic acid is a chemical compound with the CAS Number: 1520538-81-1 . It has a molecular weight of 237 and its linear formula is C7H3BrF2O2 .

Synthesis Analysis

The synthesis of 3-Bromo-2,5-difluorobenzoic acid involves the preparation of a solution, addition of n-butyllithium, quenching, phase separation, extraction, drying, filtration, and concentration .Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-difluorobenzoic acid is represented by the linear formula C7H3BrF2O2 . The average mass of the molecule is 236.998 Da and the monoisotopic mass is 235.928436 Da .Physical And Chemical Properties Analysis

3-Bromo-2,5-difluorobenzoic acid is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-2,5-difluorobenzoic acid: is a valuable reagent in organic synthesis. Its bromo and fluoro substituents make it a versatile intermediate for constructing complex organic molecules. It can undergo various reactions, including Suzuki coupling, which is useful for creating biaryl compounds often found in pharmaceuticals and organic materials .

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-2,5-difluorobenzoic acid serves as a building block for the synthesis of various therapeutic agents. Its structure is pivotal in the design of molecules that can modulate dopamine neurotransmission, acting as dopaminergic stabilizers. This is particularly relevant in the development of treatments for neurological disorders such as Parkinson’s disease .

Material Science

This compound finds applications in material science due to its ability to introduce fluorine atoms into materials, which can alter their properties significantly. Fluorinated compounds are known for their high thermal stability and resistance to solvents, which is beneficial in creating durable polymeric materials .

Catalysis

3-Bromo-2,5-difluorobenzoic acid: can act as a catalyst in certain organic reactions. Its electron-withdrawing groups can stabilize transition states and intermediates, thereby increasing the efficiency of the catalytic process. This is particularly useful in reactions where precise control over the reaction environment is required .

Bioorganic Chemistry

In bioorganic chemistry, this compound is used to study biomolecular interactions. It can be incorporated into peptides or nucleotides to investigate the role of halogen bonds in biological systems. Understanding these interactions is crucial for the design of new drugs and diagnostic tools .

Analytical Chemistry

As an analytical standard, 3-Bromo-2,5-difluorobenzoic acid is employed in various chromatographic and spectroscopic methods. It helps in the quantification and identification of similar compounds in complex mixtures, which is essential for quality control in pharmaceuticals and chemical industries .

Safety and Hazards

3-Bromo-2,5-difluorobenzoic acid is classified as a hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .

Result of Action

Its potential use in suzuki–miyaura cross-coupling reactions suggests that it may facilitate the formation of carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,5-difluorobenzoic acid . For instance, the compound’s stability may be affected by storage temperature . Additionally, the compound’s action and efficacy may be influenced by the presence of other reactants and catalysts, particularly in the context of Suzuki–Miyaura cross-coupling reactions .

Propriétés

IUPAC Name |

3-bromo-2,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZCLFLALXTCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1520538-81-1 |

Source

|

| Record name | 3-Bromo-2,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2966740.png)

![4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2966746.png)

![2,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2966748.png)

![N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2966750.png)

![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2966751.png)

![5-Ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2966757.png)